molecular formula C6H8Cl2O B14301275 1,2-Dichloro-3-(methoxymethyl)-3-methylcycloprop-1-ene CAS No. 121410-61-5

1,2-Dichloro-3-(methoxymethyl)-3-methylcycloprop-1-ene

Cat. No.: B14301275
CAS No.: 121410-61-5
M. Wt: 167.03 g/mol
InChI Key: YUHVQZAHSGZTIG-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-(methoxymethyl)-3-methylcycloprop-1-ene is an organic compound that belongs to the class of cycloalkenes. This compound is characterized by the presence of a cyclopropene ring substituted with two chlorine atoms, a methoxymethyl group, and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-3-(methoxymethyl)-3-methylcycloprop-1-ene can be achieved through several methods. One common approach involves the reaction of 1,2-dichlorocyclopropane with methoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-(methoxymethyl)-3-methylcycloprop-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form cyclopropane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. Reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted cyclopropenes with various functional groups.

    Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.

    Reduction Reactions: Products include cyclopropane derivatives with reduced functional groups.

Scientific Research Applications

1,2-Dichloro-3-(methoxymethyl)-3-methylcycloprop-1-ene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-(methoxymethyl)-3-methylcycloprop-1-ene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichlorocyclopropane: Similar structure but lacks the methoxymethyl and methyl groups.

    3-Methylcyclopropene: Similar structure but lacks the chlorine and methoxymethyl groups.

    1,2-Dichloro-3-methylcyclopropane: Similar structure but lacks the methoxymethyl group.

Uniqueness

1,2-Dichloro-3-(methoxymethyl)-3-methylcycloprop-1-ene is unique due to the presence of both chlorine atoms and the methoxymethyl group on the cyclopropene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

121410-61-5

Molecular Formula

C6H8Cl2O

Molecular Weight

167.03 g/mol

IUPAC Name

1,2-dichloro-3-(methoxymethyl)-3-methylcyclopropene

InChI

InChI=1S/C6H8Cl2O/c1-6(3-9-2)4(7)5(6)8/h3H2,1-2H3

InChI Key

YUHVQZAHSGZTIG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C1Cl)Cl)COC

Origin of Product

United States

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